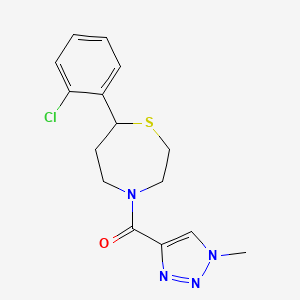
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H17ClN4OS and its molecular weight is 336.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone , identified by its CAS number 1797289-26-9 , is a member of the thiazepane class of compounds. This seven-membered heterocyclic structure incorporates both sulfur and nitrogen, which contributes to its diverse biological activities. Research into this compound has revealed potential applications in antimicrobial, antifungal, and anticancer therapies.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClN3OS, with a molecular weight of 336.83 g/mol . The structural characteristics include a chlorophenyl group attached to the thiazepane ring and a triazole moiety, which enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3OS |
| Molecular Weight | 336.83 g/mol |
| CAS Number | 1797289-26-9 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Receptor Modulation : It could modulate neurotransmitter systems by binding to specific receptors, potentially influencing various signaling pathways.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. This suggests potential applications in treating bacterial infections.
Antifungal Activity
Research has shown that this compound possesses antifungal properties, inhibiting the growth of various fungal pathogens. This activity makes it a candidate for further investigation in antifungal therapies.
Anticancer Properties
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. It appears to activate specific signaling pathways that lead to programmed cell death, making it a promising candidate for cancer treatment.
Case Studies and Research Findings
Several studies have explored the biological activities of similar thiazepane derivatives, providing insights into their potential therapeutic applications:
- Antitumor Activity : A study by Vinaya et al. (2009) highlighted the anticancer properties of thiazepane derivatives, noting their ability to inhibit tumor growth in various cancer models.
- Antiviral Effects : Research by Abdel-Aziz et al. (2010) demonstrated that certain thiazepane compounds exhibit antiviral activity against HIV and other viruses.
- Neuroprotective Effects : Ramalingan et al. (2004) discussed the neuroprotective properties of thiazepane derivatives, emphasizing their potential in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-19-10-13(17-18-19)15(21)20-7-6-14(22-9-8-20)11-4-2-3-5-12(11)16/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGSACCOQFNNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













